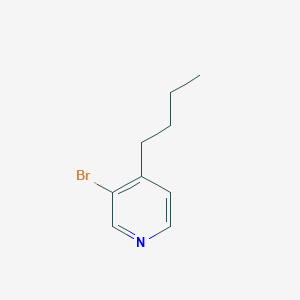
3-Bromo-4-butylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-butylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom attached to the third carbon and a butyl group attached to the fourth carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butylpyridine typically involves the bromination of 4-butylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and the use of more efficient catalysts. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-butylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution: Products include 4-butylpyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
3-Bromo-4-butylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-butylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and butyl groups. These interactions can modulate the activity of the target, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a butyl group.
4-tert-Butylpyridine: Contains a tert-butyl group at the fourth position but lacks the bromine atom.
3-Bromopyridine: Lacks the butyl group, making it less hydrophobic.
Uniqueness: 3-Bromo-4-butylpyridine’s unique combination of a bromine atom and a butyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science.
Propriétés
Numéro CAS |
85452-83-1 |
|---|---|
Formule moléculaire |
C9H12BrN |
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
3-bromo-4-butylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |
Clé InChI |
DZXXDZAXBPLBRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


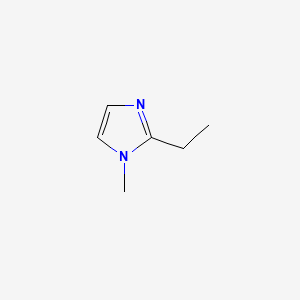
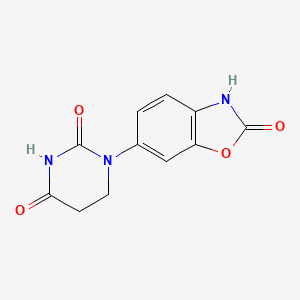
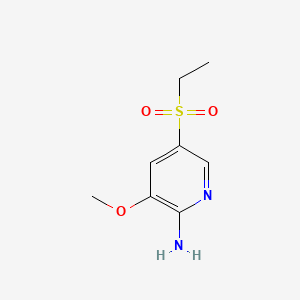
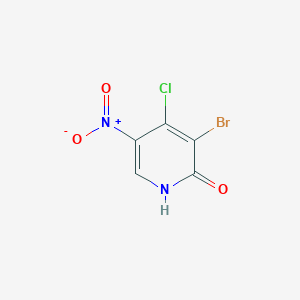
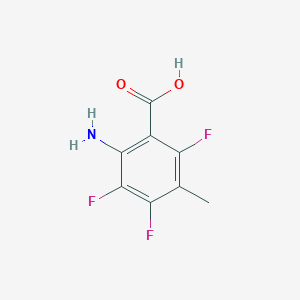

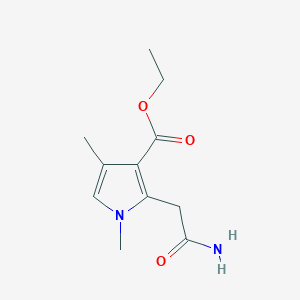
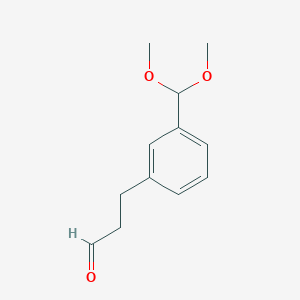
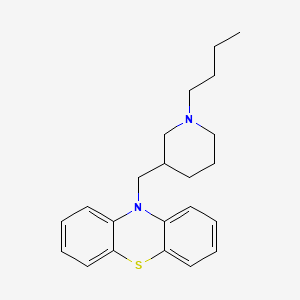
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
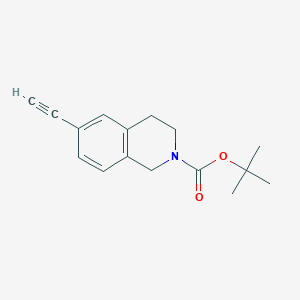
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
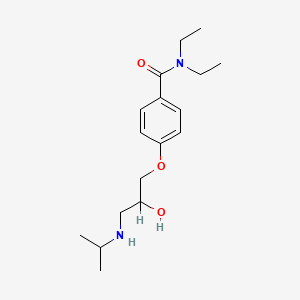
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
